molecular formula C18H19N3S B11614037 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine

5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine

Cat. No.: B11614037
M. Wt: 309.4 g/mol
InChI Key: PBZACRCBRAPKGN-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with a pyridine derivative under controlled conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H19N3S/c1-12(2)14-5-7-15(8-6-14)16-11-22-18(20-16)21-17-9-4-13(3)10-19-17/h4-12H,1-3H3,(H,19,20,21)

InChI Key

PBZACRCBRAPKGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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